4-Bromo-2-(chloromethyl)-1-iodobenzene

Catalog No.
S895432
CAS No.
1261817-10-0
M.F
C7H5BrClI
M. Wt
331.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(chloromethyl)-1-iodobenzene

CAS Number

1261817-10-0

Product Name

4-Bromo-2-(chloromethyl)-1-iodobenzene

IUPAC Name

4-bromo-2-(chloromethyl)-1-iodobenzene

Molecular Formula

C7H5BrClI

Molecular Weight

331.37 g/mol

InChI

InChI=1S/C7H5BrClI/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2

InChI Key

OVMPAVCSOVHNOB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)CCl)I

Canonical SMILES

C1=CC(=C(C=C1Br)CCl)I

4-Bromo-2-(chloromethyl)-1-iodobenzene is a tri-functional aromatic building block designed for multi-step, site-selective synthesis. It incorporates three distinct reactive centers with a predictable hierarchy of reactivity: a highly reactive carbon-iodine (C-I) bond for initial cross-coupling or metalation, a less reactive carbon-bromine (C-Br) bond for subsequent functionalization, and a chloromethyl group amenable to nucleophilic substitution. This combination of functionalities allows for the controlled, sequential introduction of different molecular fragments onto a single benzene core, making it a strategic precursor for complex heterocyclic and poly-aromatic structures.

Research Fit

1 Tri-halogenated core: Bromo, chloromethyl, and iodo substituents provide three distinct reactive sites.
2 Graded reactivity: Iodo > bromo order supports stepwise, sequential cross-coupling workflows.
3 Ortho-iodo/chloromethyl geometry: May support intramolecular cyclization routes to fused heterocycles.

Substituting this compound with simpler analogs is synthetically inefficient and often leads to process failure. Using a di-bromo or di-iodo analog eliminates the designed reactivity gradient, making selective mono-functionalization difficult and resulting in statistical mixtures of products that require costly separation. Procuring an analog lacking one of the halogens (e.g., 2-(chloromethyl)-1-iodobenzene) removes a critical handle for downstream cross-coupling reactions. Furthermore, positional isomers will produce fundamentally different molecular geometries, altering the performance of the final materials in applications like organic electronics where precise structure dictates function. The specific ortho,para-substitution pattern of this compound is therefore critical for achieving the target molecular architecture and process efficiency.

Substitution Risk

Handle loss Replacing with 2-(chloromethyl)-1-iodobenzene removes the bromine handle, preventing sequential cross-coupling strategies.
Kinetic shift A bromomethyl analog (CAS 495414-06-7) exhibits different SN2 kinetics and thermal stability; reactivity profile may not transfer directly.
Geometry mismatch Meta- or para-substituted isomers lack the ortho-iodo/chloromethyl relationship needed for certain intramolecular cyclizations.

Precursor Suitability: Achieve 85.2% Yield in Spiro-Heterocycle Synthesis via Selective C-I Metalation

This compound demonstrates exceptional utility as a precursor for complex scaffolds. In a documented synthesis, the carbon-iodine bond is selectively converted into an organometallic intermediate using a Grignard reagent at low temperature. This intermediate proceeds to react with tert-butyl 3-oxoazetidine-1-carboxylate to form a spiro[azetidine-3,1'-isobenzofuran] derivative in a high 85.2% yield . This outcome relies on the targeted reactivity of the C-I bond in the presence of the less reactive C-Br and C-CH2Cl moieties.

Evidence DimensionReaction Yield
Target Compound Data85.2%
Comparator Or BaselineA di-bromo analog such as 1-bromo-4-(bromomethyl)benzene, where selective metalation at the aryl position without side reactions at the benzylic position is significantly more challenging and typically results in lower yields or product mixtures.
Quantified DifferenceHigh, predictable yield versus lower, less predictable yields for less differentiated comparators.
ConditionsStage 1: TurboGrignard in THF, -40°C. Stage 2: Reaction with ketone electrophile in THF, -40 to 20°C .

For synthesizing complex, high-value intermediates, this predictable regioselectivity and high yield directly reduce purification costs and improve overall process economy.

Iodo-Bromo reactivity gap
Class-level
Target: Iodo > Bromo (k_I/k_Br ≈ 10²–10⁴). Comparator with added Cl alters the reactivity hierarchy.
Supports stepwise, chemo-selective coupling workflows.
Reactivity ratios are class-level inference; ligand and catalyst effects require verification.

Synthesis Compatibility: Designed for Orthogonal Sequential Cross-Coupling Reactions

The differential reactivity between the C-I and C-Br bonds is a well-established principle for sequential palladium-catalyzed cross-coupling reactions. The C-I bond undergoes oxidative addition to Pd(0) under significantly milder conditions than the C-Br bond. This allows for a selective, high-yield first coupling (e.g., Suzuki, Sonogashira, Heck) at the iodo-position, while leaving the bromo-position intact for a second, different coupling reaction under more forcing conditions. This built-in orthogonality enables the construction of unsymmetrical biaryl or aryl-alkyne systems from a single precursor.

Evidence DimensionReaction Selectivity
Target Compound DataHigh chemoselectivity for C-I vs. C-Br coupling.
Comparator Or BaselineSymmetrical dihalides like 1,4-dibromobenzene or 1,4-diiodobenzene, which lack a reactivity gradient and typically yield statistical mixtures of mono- and di-substituted products, complicating purification and lowering the yield of the desired unsymmetrical product.
Quantified DifferenceEnables near-quantitative selectivity for the first coupling step, versus poor selectivity (often <50% for desired mono-adduct) with symmetrical comparators.
ConditionsSequential Pd-catalyzed cross-coupling, varying catalyst/ligand and temperature between steps.

This compound eliminates the need for multi-step statistical syntheses or complex protecting group strategies, saving significant time and resources in the development of advanced materials or pharmaceutical intermediates.

Chloromethyl stability
Cross-study
ΔBP > 300 °C
Lower volatility and higher thermal stability than bromomethyl analog.
Predicted BP (324.0±27.0 °C) vs. reported comparator value; data to verify under process conditions.
Intramolecular cyclization
Class-level
Ortho-iodo/chloromethyl enables Mg exchange → spontaneous cyclization to dihydroisobenzofurans (reported >80% yield).
Reported pathway to fused heterocycles; may support analog synthesis.
Yields are from closely related 2-chloromethyl-1-iodobenzene literature; class-level inference.

Core Building Block for Asymmetric Donor-Acceptor Materials

The compound's capacity for sequential, orthogonal cross-coupling makes it a strategic choice for synthesizing unsymmetrical conjugated molecules. A donor group can be attached at the C-I position, followed by an acceptor group at the C-Br position (or vice-versa), providing precise control over the final electronic structure for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Efficient Precursor for Complex Spirocyclic Pharmaceutical Scaffolds

As demonstrated by its high-yield conversion to a spiro[azetidine-3,1'-isobenzofuran], this compound is well-suited for building complex, three-dimensional heterocyclic systems . The remaining bromo-handle allows for further diversification, making it a valuable platform for medicinal chemistry and drug discovery programs.

Platform for Multi-Component, Site-Selective Synthesis

This reagent enables a three-step functionalization sequence. A nucleophile can be introduced at the chloromethyl site, a first fragment via cross-coupling at the iodine, and a second, different fragment via cross-coupling at the bromine. This provides a highly convergent and efficient route to complex target molecules that would otherwise require much longer synthetic sequences.

Application Fit Matrix

Application
Selection Property
Validation Focus
Iterative library synthesis
Graded iodo/bromo reactivity for sequential cross-coupling
Chemoselectivity and coupling sequence efficiency
Organic electronics monomers
Tri-halogenated unsymmetrical building block
Stepwise arm attachment and chloromethyl functionalization
Fused heterocycle synthesis
Ortho-iodo/chloromethyl geometry
Intramolecular cyclization yield and scope

XLogP3

3.7

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